molecular formula C21H20N2O3S2 B6513352 4-methyl-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzene-1-sulfonamide CAS No. 955725-88-9

4-methyl-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzene-1-sulfonamide

Cat. No.: B6513352
CAS No.: 955725-88-9
M. Wt: 412.5 g/mol
InChI Key: HMAUIVWUHCFUNK-UHFFFAOYSA-N
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Description

Thiophene is a five-membered heterocyclic compound with one sulfur atom . Thiophene derivatives are important in various fields, including medicinal chemistry, material science, and industrial chemistry . They are used in the production of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . Sulfonamides, on the other hand, are a group of compounds characterized by the presence of a sulfonamide functional group. They have a wide range of applications, particularly in medicine, where they are used as antibiotics.


Synthesis Analysis

The synthesis of thiophene derivatives often involves ring-forming multicomponent reactions . Some common synthetic methods include the Gewald reaction, the Paal–Knorr synthesis, the Fiesselmann synthesis, and the Hinsberg synthesis . These methods involve various types of condensation reactions .


Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions, depending on their specific structures and the conditions under which the reactions take place . For example, they can participate in Michael addition and subsequent 5-exo-dig cyclization .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Thiophene has a molecular mass of 84.14 g/mol and is soluble in most organic solvents but insoluble in water .

Mechanism of Action

The mechanism of action of a compound depends on its specific structure and the biological system with which it interacts. Thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

Thiophene derivatives continue to attract interest due to their wide range of applications and properties . Future research may focus on developing more efficient synthetic strategies, exploring new applications, and improving our understanding of their mechanisms of action .

Properties

IUPAC Name

4-methyl-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S2/c1-15-4-8-19(9-5-15)28(25,26)22-18-7-6-16-10-11-23(14-17(16)13-18)21(24)20-3-2-12-27-20/h2-9,12-13,22H,10-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMAUIVWUHCFUNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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